molecular formula C11H18N2O B096139 Adamantane-1-carbohydrazide CAS No. 17846-15-0

Adamantane-1-carbohydrazide

Cat. No. B096139
CAS RN: 17846-15-0
M. Wt: 194.27 g/mol
InChI Key: FJXQVRADKYKERU-UHFFFAOYSA-N
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Description

Adamantane-1-carbohydrazide is a chemical compound that features the adamantane moiety, which is a rigid, diamond-like framework that imparts unique physical and chemical properties to its derivatives. This moiety has been the backbone of numerous compounds with a wide range of applications, particularly in the pharmaceutical industry, where adamantane derivatives have been used in antiviral, antidiabetic, and neuroprotective therapies .

Synthesis Analysis

The synthesis of adamantane-1-carbohydrazide and its derivatives has been explored in various studies. For instance, the reaction of 1-adamantyl carbohydrazide with substituted benzaldehydes and acetophenones yielded hydrazide-hydrazones with a 1-adamantane carbonyl moiety . Additionally, a series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety were synthesized through condensation/cyclization reactions and subsequent modifications .

Molecular Structure Analysis

The molecular structure of adamantane-1-carbohydrazide derivatives has been characterized using various spectroscopic methods, including NMR, ESI-MS, and X-ray crystallography. These studies have provided insights into the molecular conformations and the charge distributions within the molecules . For example, the crystal structures of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrated its adaptability in forming one-dimensional motifs with different assembling partners .

Chemical Reactions Analysis

Adamantane-1-carbohydrazide derivatives have been shown to participate in a variety of chemical reactions. The photochemical generation and reactivity of carbenes from adamantanediazirines have been studied, revealing that the behavior of carbenes can be significantly controlled when the precursor is encapsulated within a tight inert cavity . This encapsulation affects the stoichiometry and orientation of guest molecules within the host, leading to different reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-1-carbohydrazide derivatives have been extensively studied. These compounds exhibit potent broad-spectrum antibacterial activity, with some showing cytotoxicity against human cancer cell lines . The vibrational states of these molecules have been examined, revealing the contributions from adamantane and thiophene parts within the molecule and the presence of multiple hydrogen bonds in the crystalline phase . Additionally, adamantane derivatives have been evaluated for their in vitro antimicrobial and in vivo hypoglycemic activities, demonstrating their potential as therapeutic agents .

Safety And Hazards

The safety data sheet for adamantane-1-carbohydrazide indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with gloves and protective clothing .

properties

IUPAC Name

adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXQVRADKYKERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320052
Record name adamantane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1-carbohydrazide

CAS RN

17846-15-0
Record name 17846-15-0
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Record name adamantane-1-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
HM Osman, T Elsaman, BA Yousef, E Elhadi… - Journal of …, 2021 - hindawi.com
Epilepsy is the most common neurological condition and cause of substantial morbidity and mortality. In the present study, the molecular hybridization tool was adopted to obtain six …
Number of citations: 12 www.hindawi.com
LH Al-Wahaibi, N Alvarez, O Blacque, N Veiga… - Molecules, 2020 - mdpi.com
… Moreover, adamantane-1-carbohydrazide and hydrazone derivatives were previously studied and displayed potent antibacterial and antifungal activities [22,23,24,25]. …
Number of citations: 7 www.mdpi.com
LH Al-Wahaibi, MSM Abdelbaky… - … New Crystal Structures, 2023 - degruyter.com
… N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide, C 18 H 21 FN 2 O … To a solution of adamantane-1-carbohydrazide (1.94 g, 0.01 mol), in ethanol (10 mL), 4-fluorobenzaldehyde …
Number of citations: 1 www.degruyter.com
VH Pham, TPD Phan, DC Phan, BD Vu - Molecules, 2019 - mdpi.com
… In this study, adamantane-1-carbohydrazide was used as the key intermediate. It was initially prepared by esterification of 1-adamantane carboxylic acid (1) and methanol under …
Number of citations: 25 www.mdpi.com
A Al-Tamimi, A Bari, MA Al-Omar… - … Section E: Structure …, 2010 - scripts.iucr.org
… Adamantane-1-carbohydrazide is a commercially available compound that condenses with primary amines to form Schiff bases; some of these Schiff bases can be cyclized to yield …
Number of citations: 4 scripts.iucr.org
LH Al-Wahaibi, M Abdalla, YS Mary… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… The spectroscopic, solvent effects, reactivity and MD simulations of N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide (DMC) are reported. Solvation free …
Number of citations: 6 www.tandfonline.com
MMS Wassel, A Ragab, GAME Ali, ABM Mehany… - Journal of Molecular …, 2021 - Elsevier
… A series of pyrazole derivatives 4, 5, 6, 12, 13, 14 as well as hydrazone derivatives 7, 10, 11 were synthesized starting from adamantane-1-carbohydrazide as the bioactive core. All …
Number of citations: 38 www.sciencedirect.com
GP COŞKUN, BT ERBUL, JC KARAKOÇ… - ACTA Pharmaceutica …, 2023 - actapharmsci.com
… Both N’-[1,1-diphenylmethylidene]adamantane-1-carbohydrazide and N’-[(4-chlorophenyl)methylidene] adamantane-1-carbohydrazide were synthesized in the presence of ethanol …
Number of citations: 5 www.actapharmsci.com
AA El-Emam, KA Alrashood, MA Al-Omar… - Molecules, 2012 - mdpi.com
… The adamantane-1-carbohydrazide (1) required as starting material, was prepared starting with … Adamantane-1-carbohydrazide (1) was next allowed to react in ethanol with heterocyclic …
Number of citations: 29 www.mdpi.com
TPD Van Hien Pham, DCP Phan, BD Vu, BD Vu - 2021 - videleaf.com
… In this study, adamantane-1-carbohydrazide was used as the key intermediate. It was initially prepared by esterification of 1adamantane carboxylic acid (1) and methanol under …
Number of citations: 2 videleaf.com

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